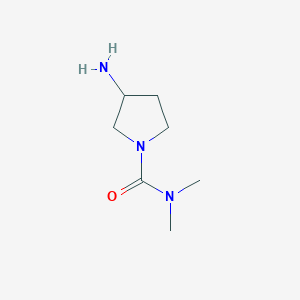

3-amino-N,N-dimethylpyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-N,N-dimethylpyrrolidine-1-carboxamide is a chemical compound with the molecular formula C7H15N3O. It is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a carboxamide group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylpyrrolidine-1-carboxamide typically involves the reaction of N,N-dimethylpyrrolidine with an appropriate aminating agent. One common method is the reaction of N,N-dimethylpyrrolidine with ammonia or an amine under controlled conditions to introduce the amino group at the 3-position of the pyrrolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-amino-N,N-dimethylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-amino-N-methylpyrrolidine-1-carboxamide

- 3-amino-N,N-diethylpyrrolidine-1-carboxamide

- 3-amino-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

3-amino-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Biological Activity

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide (commonly referred to as DMPC) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DMPC, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 155.23 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a carboxamide group (-C(=O)NH₂), contributing to its solubility and reactivity.

The presence of these functional groups allows DMPC to engage in hydrogen bonding and electrostatic interactions with various biological molecules, enhancing its potential as a pharmaceutical agent.

The mechanism of action for DMPC involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : DMPC has been shown to bind to active sites or allosteric sites of certain enzymes, modulating their activity. This interaction can lead to either inhibition or activation depending on the target enzyme's role in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways. This property is particularly valuable in drug development for conditions such as cancer and neurodegenerative diseases .

Neuropharmacological Effects

DMPC has been explored for its neuropharmacological properties. It may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier could enhance its effectiveness in neuropharmacology.

Enzyme Interaction Studies

Several studies have focused on the interaction of DMPC with enzymes involved in critical biochemical pathways:

- Kinase Inhibition : Similar compounds have shown selectivity for certain kinases, which are crucial in cancer signaling pathways. For example, pyrrolidine derivatives have been characterized for their nanomolar activity against CK1 kinases, suggesting that modifications to DMPC could yield potent inhibitors .

Case Study 1: Antiviral Screening

In a screening study involving a library of small molecules, compounds structurally related to DMPC were identified as effective inhibitors of HIV-1 replication. These compounds demonstrated a significant reduction in viral activity, highlighting the potential for DMPC in antiviral drug development .

Case Study 2: Neuropharmacological Research

A study investigating the effects of various pyrrolidine derivatives on neuronal cells found that modifications similar to those seen in DMPC could enhance neuroprotective effects against oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both amino and carboxamide groups | Potential enzyme inhibitor; neuroactive |

| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | Piperidine ring; similar functional groups | Investigated for antiviral properties |

| (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide | Chiral center; isopropyl substitution | Notable neuropharmacological activity |

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-amino-N,N-dimethylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-9(2)7(11)10-4-3-6(8)5-10/h6H,3-5,8H2,1-2H3 |

InChI Key |

WAKDYASVWVWGLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.